molecular formula C12H13BrN2O2 B1442178 tert-Butyl 3-bromo-1H-indazole-1-carboxylate CAS No. 1257296-40-4

tert-Butyl 3-bromo-1H-indazole-1-carboxylate

Cat. No.: B1442178
CAS No.: 1257296-40-4
M. Wt: 297.15 g/mol
InChI Key: VQCLLOZSXYTLKF-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-1H-indazole-1-carboxylate: is a chemical compound with the molecular formula C12H13BrN2O2 . It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom at the 3-position, and an indazole ring system.

Scientific Research Applications

Chemistry: tert-Butyl 3-bromo-1H-indazole-1-carboxylate is used as an intermediate in the synthesis of various indazole-based compounds. It serves as a building block for the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the structure-activity relationships of indazole derivatives. It helps in understanding the biological mechanisms and interactions of indazole-based drugs.

Medicine: this compound has potential applications in medicinal chemistry for the development of anti-inflammatory, anticancer, and antimicrobial agents. Its derivatives are investigated for their therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the synthesis of dyes and pigments.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-1H-indazole-1-carboxylate typically involves the bromination of an indazole precursor followed by esterification. One common method includes the following steps:

    Bromination: The starting material, 1H-indazole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature to yield 3-bromo-1H-indazole.

    Esterification: The brominated indazole is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl 3-bromo-1H-indazole-1-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form tert-Butyl 3-amino-1H-indazole-1-carboxylate using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the indazole ring can be achieved using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

Major Products:

    Substitution: Formation of 3-substituted indazole derivatives.

    Reduction: Formation of tert-Butyl 3-amino-1H-indazole-1-carboxylate.

    Oxidation: Formation of oxidized indazole derivatives.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The indazole ring system can bind to various enzymes and receptors, modulating their activity. The bromine atom and tert-butyl ester group contribute to the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific biological context and the derivatives being studied.

Comparison with Similar Compounds

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate
  • tert-Butyl 4-[(E)-But-1-en-3-yl]-1H-indazole-1-carboxylate
  • tert-Butyl 3-chloro-1H-indazole-1-carboxylate

Comparison: tert-Butyl 3-bromo-1H-indazole-1-carboxylate is unique due to the presence of the bromine atom at the 3-position, which imparts distinct reactivity and biological activity. Compared to its amino and chloro analogs, the bromine derivative exhibits different substitution patterns and electronic effects, influencing its chemical behavior and applications.

Properties

IUPAC Name

tert-butyl 3-bromoindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-9-7-5-4-6-8(9)10(13)14-15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCLLOZSXYTLKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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